molecular formula C20H32O5 B124842 8-iso PROSTAGLANDIN E2

8-iso PROSTAGLANDIN E2

Cat. No.: B124842
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-UHFFFAOYSA-N
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Description

8-iso Prostaglandin E2 is a member of the isoprostane family, which are prostaglandin-like compounds formed by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been implicated in various physiological and pathological processes .

Scientific Research Applications

8-iso Prostaglandin E2 has a wide range of applications in scientific research:

Mechanism of Action

8-iso PGE2 acts at the receptor for thromboxane A2 (the TP) in vivo to induce vasoconstriction and platelet aggregation . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .

Safety and Hazards

8-iso Prostaglandin E2 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed and may damage fertility or the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E2 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of an endoperoxide intermediate, which is then converted to this compound . The reaction typically requires the presence of oxygen and a radical initiator, such as a metal ion or an organic peroxide.

Industrial Production Methods: Industrial production of this compound often involves advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the extraction and quantification of the compound from biological samples . This method allows for high sensitivity and specificity in detecting and isolating this compound.

Chemical Reactions Analysis

Types of Reactions: 8-iso Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic reagents under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives, which can further participate in complex biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its non-enzymatic formation and its role as a reliable biomarker for oxidative stress. Its ability to bind to thromboxane receptors and induce specific biological responses sets it apart from other prostaglandins and isoprostanes .

Properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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